N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide
CAS No.: 946326-75-6
Cat. No.: VC7684286
Molecular Formula: C15H17FN2OS
Molecular Weight: 292.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946326-75-6 |
|---|---|
| Molecular Formula | C15H17FN2OS |
| Molecular Weight | 292.37 |
| IUPAC Name | N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-fluorobenzamide |
| Standard InChI | InChI=1S/C15H17FN2OS/c1-18(2)14(12-7-8-20-10-12)9-17-15(19)11-3-5-13(16)6-4-11/h3-8,10,14H,9H2,1-2H3,(H,17,19) |
| Standard InChI Key | DWSYWUWRMCOFTA-UHFFFAOYSA-N |
| SMILES | CN(C)C(CNC(=O)C1=CC=C(C=C1)F)C2=CSC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct moieties:
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4-Fluorobenzamide backbone: A benzene ring substituted with a fluorine atom at the para position and a carboxamide group. The fluorine atom enhances electronic interactions with biological targets, while the amide group facilitates hydrogen bonding .
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Dimethylaminoethyl linker: A two-carbon chain bearing a dimethylamino group (), which contributes to the molecule’s basicity and lipophilicity, potentially improving membrane permeability.
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Thiophene ring: A sulfur-containing heterocycle known to modulate pharmacokinetic properties and enhance binding affinity to proteins involved in signal transduction.
The IUPAC name, -[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzamide, reflects this arrangement.
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.37 g/mol |
| SMILES | CN(C)C(CNC(=O)C1=CC=C(C=C1)F)C2=CSC=C2 |
| InChI Key | DWSYWUWRMCOFTA-UHFFFAOYSA-N |
The compound’s solubility and stability data remain unreported, though the dimethylamino group suggests moderate water solubility at physiological pH.
Synthesis and Structural Optimization
Structural Analogues
Comparative analysis with related compounds reveals strategic modifications:
These analogues highlight the role of electron-withdrawing groups (e.g., fluorine, cyano) and heterocycles in tuning bioactivity .
Computational Insights
Molecular Docking Studies
In silico models predict strong interactions with:
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Kinase domains: Hydrogen bonding between the amide group and ATP-binding sites (e.g., EGFR, VEGFR2).
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GPCRs: Thiophene sulfur forming π-sulfur interactions with aromatic residues in 5-HT receptors.
ADMET Profiling
Predicted properties include:
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Absorption: High intestinal permeability (Caco-2 model: >80%).
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Metabolism: CYP3A4-mediated oxidation of the thiophene ring.
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Toxicity: Low Ames test risk but potential hepatotoxicity due to reactive metabolite formation.
Challenges and Future Directions
Research Gaps
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In vivo efficacy: No preclinical data on pharmacokinetics or toxicity.
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Target identification: Unclear primary biological targets beyond structural analog extrapolation.
Optimization Strategies
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